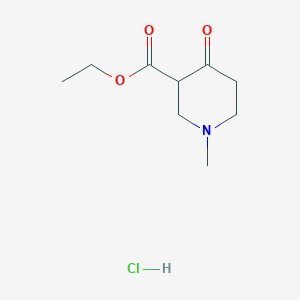

1-Methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride

Descripción

1-Methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride is a piperidine-derived compound featuring a methyl group at position 1, a ketone at position 4, and an ethyl ester at position 3. Its molecular formula is C10H16NO3·HCl, with a molecular weight of 237.70 g/mol. Its significance lies in its structural similarity to bioactive piperidine derivatives, such as opioid analgesics and enzyme inhibitors .

Propiedades

IUPAC Name |

ethyl 1-methyl-4-oxopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-3-13-9(12)7-6-10(2)5-4-8(7)11;/h7H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFWPLJYPWOBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424936 | |

| Record name | SMR000033785 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15637-49-7 | |

| Record name | NSC139239 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SMR000033785 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrogenation of Pyridone Derivatives

A widely employed strategy involves the hydrogenation of pyridone precursors to construct the piperidine scaffold. Ethyl 3-pyridonecarboxylate serves as a key intermediate, where the aromatic pyridine ring is reduced to a saturated piperidine system while retaining the ketone functionality at position 4.

Procedure :

- Step 1 : Ethyl 3-pyridonecarboxylate is subjected to catalytic hydrogenation using Raney nickel (Raney-Ni) under 50–100 psi H₂ at 80–100°C.

- Step 2 : The resulting ethyl 3-piperidonecarboxylate undergoes N-methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.

- Step 3 : The free base is treated with hydrogen chloride (HCl) gas in ethyl acetate to precipitate the hydrochloride salt.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Raney-Ni, H₂ (80°C) | 75–85 |

| 2 | CH₃I, K₂CO₃, DMF | 65–70 |

| 3 | HCl gas, EtOAc | >95 |

Cyclization of Amino Ester Precursors

Ring-closing reactions offer an alternative route, particularly for introducing the ethyl ester moiety early in the synthesis.

Procedure :

- Step 1 : γ-Amino ester precursors (e.g., ethyl 3-aminobutyrate) undergo cyclization in acidic media (H₂SO₄, 0°C to RT) to form the piperidin-4-one core.

- Step 2 : N-Methylation is achieved via reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) in methanol.

- Step 3 : The product is isolated as the hydrochloride salt through HCl-mediated crystallization.

Mechanistic Insight :

The cyclization step proceeds via intramolecular nucleophilic attack, facilitated by protonation of the amine group. The subsequent methylation exploits the nucleophilicity of the secondary amine in piperidin-4-one.

Oxidation of 4-Hydroxypiperidine Derivatives

Selective oxidation of hydroxyl groups provides a pathway to the 4-oxo functionality.

Procedure :

- Step 1 : Ethyl 4-hydroxypiperidine-3-carboxylate is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

- Step 2 : N-Methylation follows via Eschweiler-Clarke reaction with formaldehyde and formic acid (HCOOH) under reflux.

- Step 3 : Salt formation is conducted using concentrated HCl in ethanol.

Challenges :

Over-oxidation to carboxylic acids must be mitigated by controlling reaction time and temperature. Yields typically range from 50–60% for the oxidation step.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Pyridone Hydrogenation | High regioselectivity | Requires high-pressure equipment | 70–85 |

| Amino Ester Cyclization | Avoids pyridone intermediates | Acid-sensitive substrates | 60–75 |

| Hydroxyl Oxidation | Utilizes stable starting materials | Risk of over-oxidation | 50–65 |

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Industrial protocols favor continuous-flow hydrogenation reactors to enhance throughput. Raney-Ni catalysts are preferred for their durability, though palladium on carbon (Pd/C) offers faster kinetics.

Case Study :

A pilot-scale trial using ethyl 3-pyridonecarboxylate (1 kg) achieved 82% conversion to ethyl 3-piperidonecarboxylate in 4 hours under 75 psi H₂.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1-Methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Structural Variations and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Key Findings from Comparative Analysis

Ethyl esters are more resistant to esterase hydrolysis compared to methyl esters, prolonging metabolic stability in vivo .

Substituent Positioning :

- The methyl group at position 1 in the target compound contrasts with benzyl (position 1) in and methyl at position 3 in . Positional differences significantly alter steric and electronic profiles, affecting receptor binding or enzymatic interactions.

- Oxo group at position 4 introduces a hydrogen-bond acceptor, which may participate in interactions with biological targets (e.g., enzymes or transporters) .

Pharmacological Relevance :

- Meperidine’s phenyl group at position 4 is essential for its opioid activity, absent in the target compound, suggesting divergent therapeutic applications .

- Pyrrolidine derivatives (e.g., Ethyl pyrrolidine-3-carboxylate) exhibit distinct conformational constraints compared to piperidines, influencing their utility in drug design .

Synthetic Utility :

- The target compound shares synthetic pathways with analogs, such as reductive amination () and esterification (). However, substituents dictate specific reaction conditions (e.g., benzyl protection in ) .

Actividad Biológica

1-Methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).

The compound is classified under piperidine derivatives, characterized by a piperidine ring with a carbonyl and carboxylic acid functional groups. Its chemical formula is and it possesses a molecular weight of approximately 195.66 g/mol.

Antiproliferative Properties

This compound has shown significant antiproliferative activity against various cancer cell lines. In studies, it was evaluated against human carcinoma cell lines such as HeLa, A431, A2780, and MCF7. The compound demonstrated an IC50 value ranging from 0.438 to 1.409 μM, indicating potent cytotoxicity compared to other derivatives in its class .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. The compound has been shown to increase the levels of pro-apoptotic proteins such as caspase-9 in treated samples, suggesting that it may activate apoptotic pathways leading to cell death .

Structure-Activity Relationship (SAR)

Research indicates that structural modifications of the piperidine ring can significantly influence the biological activity of derivatives. For example, variations in substituents on the aromatic rings have been correlated with changes in IC50 values across different compounds .

Key Findings on SAR:

- Nitrogen Substitution : The presence of nitrogen in the heterocyclic structure enhances antiproliferative properties compared to homocyclic analogs.

- Aryl Substituents : Compounds with specific aryl groups showed increased potency, indicating that substituent nature and position are critical for activity.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Methyl-4-oxo-piperidine derivatives:

- Study on MCF7 Cells : In a study involving MCF7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis markers, confirming its potential as an anticancer agent .

- In Vivo Studies : Animal models have demonstrated that oral administration leads to substantial tumor growth inhibition without significant toxicity at doses up to 40 mg/kg .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of 1-methyl-4-oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., ester methyl at ~1.3 ppm, piperidinyl protons at 2.5–3.5 ppm) and carbonyl carbons (~170–175 ppm). Use DMSO-d6 or CDCl3 to observe exchangeable protons (e.g., NH in tautomers).

- IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and ketone (~1710 cm⁻¹) stretches.

- HPLC-PDA : Verify purity (≥98%) using a C18 column with mobile phases like 0.1% trifluoroacetic acid in water/acetonitrile .

- Melting Point : Compare observed values (e.g., 161–165°C) with literature data for analogous piperidinone derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or tautomeric shifts. Stability is typically ≥5 years under these conditions.

- Reconstitution : Use anhydrous ethanol or DMSO for solubility (test at 10–50 mM). Avoid aqueous buffers unless stabilized at pH 4–6 .

Q. What synthetic strategies are commonly employed for piperidinone-based ester hydrochlorides?

- Methodological Answer :

- Esterification : React 1-methyl-4-oxo-piperidine-3-carboxylic acid with ethanol under HCl catalysis (gas or concentrated aqueous).

- Salt Formation : Precipitate the hydrochloride salt using diethyl ether/ethanol mixtures.

- Purification : Recrystallize from hot ethanol or perform flash chromatography (silica gel, ethyl acetate/hexane) to remove unreacted acid .

Advanced Research Questions

Q. How can tautomeric equilibria (keto-enol) in this compound be experimentally resolved?

- Methodological Answer :

- Variable-Temperature NMR : Conduct 1H NMR in DMSO-d6 at 25–80°C to monitor enolic proton (δ ~12–14 ppm) intensity changes.

- X-ray Crystallography : Resolve solid-state tautomeric dominance (keto form preferred in crystalline phases).

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy differences between tautomers and predict equilibrium ratios .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolyzed acid form).

- HPLC-MS Analysis : Use a gradient method (0.1% formic acid in water/acetonitrile) to separate and characterize degradation impurities.

- Stabilizers : Add antioxidants (e.g., BHT) or buffer solutions (pH 4–5) to aqueous formulations .

Q. How can researchers validate impurity profiles for pharmaceutical-grade material?

- Methodological Answer :

- Reference Standards : Use EP/USP impurity standards (e.g., ethyl ester hydrolysis byproducts) for spiking studies.

- LC-HRMS : Employ a Q-TOF mass spectrometer to identify unknown impurities (mass error < 2 ppm).

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1%), and recovery (95–105%) per ICH guidelines .

Q. What computational approaches predict metabolic pathways of this compound?

- Methodological Answer :

- In Silico Metabolism : Use software (e.g., MetaSite) to simulate cytochrome P450-mediated oxidation at the piperidinyl ring or ester hydrolysis.

- Docking Studies : Model interactions with esterase enzymes (e.g., human carboxylesterase 1) to predict hydrolysis rates.

- MD Simulations : Analyze solvent accessibility of the ester group to prioritize labile sites .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar piperidinone esters?

- Methodological Answer :

- Source Comparison : Cross-reference purity levels (e.g., ≥95% vs. ≥98%) and crystallization solvents (ethanol vs. acetonitrile).

- DSC Analysis : Perform differential scanning calorimetry to detect polymorphic forms or hydrate contributions.

- Interlab Validation : Reproduce synthesis and purification steps using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.